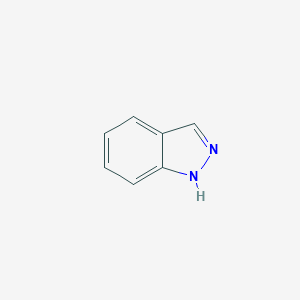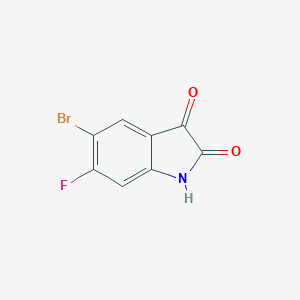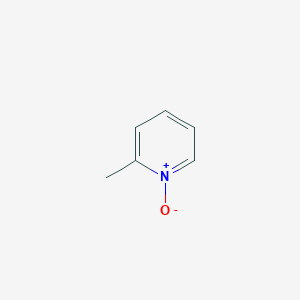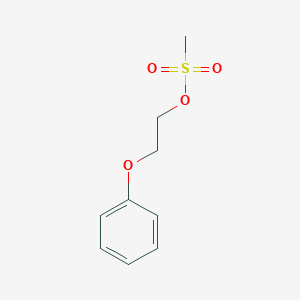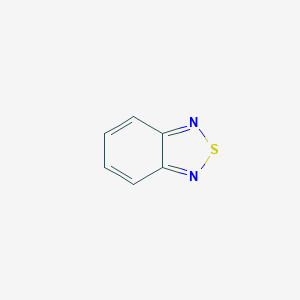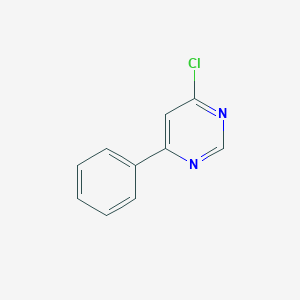
4-Chlor-6-phenylpyrimidin
Übersicht
Beschreibung
4-Chloro-6-phenylpyrimidine is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . It is known to exist in both natural and synthetic forms .
Synthesis Analysis
The compound can be synthesized by a substructure splicing route using fenclorim as a lead compound . The structures of the synthesized derivatives are characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The crystal structure of 4-chloro-6-phenylpyrimidine is monoclinic, with a = 7.582 (5) Å, b = 11.059 (8) Å, c = 10.734 (8) Å, β = 99.661 (8)° . The molecular formula is C10H7ClN2 .Chemical Reactions Analysis
Pyrimidines, including 4-Chloro-6-phenylpyrimidine, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The fungicidal activities of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were evaluated .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-6-phenylpyrimidine is 190.63 g/mol . It has a topological polar surface area of 25.8 Ų .Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
4-Chlor-6-phenylpyrimidin: ist ein zentrales Grundgerüst bei der Synthese von Verbindungen mit potenziellen Antikrebswirkungen. Seine Derivate wurden auf ihre Fähigkeit untersucht, das Wachstum verschiedener Krebszelllinien zu hemmen. Der Pyrimidinring, der eine Kernstruktur in vielen Pharmazeutika ist, ermöglicht strukturelle Vielfalt und die Entwicklung gezielter Therapien .
Antimikrobielle und antifungale Aktivitäten
Diese Verbindung dient als Vorläufer bei der Herstellung von Molekülen mit signifikanten antimikrobiellen und antifungalenen Aktivitäten. Forscher haben neuartige Derivate synthetisiert, die starke inhibitorische Wirkungen gegen eine Reihe von pathogenen Mikroorganismen und Pilzen zeigen, was im Kampf gegen arzneimittelresistente Stämme entscheidend ist .
Landwirtschaftliche Chemikalien: Fungizide und Herbizid-Safener
In der Landwirtschaft wurden This compound-Derivate als Fungizide und Herbizid-Safener entwickelt. Diese Verbindungen schützen Pflanzen vor Pilzkrankheiten und bewahren sie vor möglichen Schäden durch Herbizide. Die strukturellen Modifikationen dieser Verbindung haben zu einer verbesserten Wirksamkeit und Sicherheit in landwirtschaftlichen Anwendungen geführt .
Herz-Kreislauf-Therapeutika
Die Pyrimidinderivate werden auch auf ihre kardiovaskulären Vorteile untersucht. Sie wurden zur Entwicklung von Medikamenten verwendet, die als Antihypertensiva wirken können und neue Wege für die Behandlung von Herzkrankheiten eröffnen .
Neuroprotektion und Augentherapien
Derivate von This compound haben sich bei neuroprotektiven Behandlungen, insbesondere im Zusammenhang mit dem Schutz von retinalen Ganglienzellen, als vielversprechend erwiesen. Dies hat Auswirkungen auf die Entwicklung von Behandlungen für Krankheiten wie Glaukom .
Antidiabetika
Die Derivate der Verbindung wurden zur Herstellung von Antidiabetika verwendet. Diese Wirkstoffe wirken durch Hemmung von Enzymen, die am Glukosestoffwechsel beteiligt sind und einen therapeutischen Ansatz zur Behandlung von Diabetes bieten .
Wirkmechanismus
Target of Action
4-Chloro-6-phenylpyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological activities Pyrimidine derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids, depending on their specific structures and substitutions .
Mode of Action
It’s synthesized from fenclorim, a commercial herbicide safener with fungicidal activity . This suggests that 4-Chloro-6-phenylpyrimidine might interact with its targets in a similar manner, potentially inhibiting the growth of fungi or enhancing the efficacy of herbicides .
Biochemical Pathways
For instance, some pyrimidines exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
The properties of a compound are influenced by its chemical structure, and pyrimidine derivatives are generally well-absorbed and distributed throughout the body due to their lipophilic nature .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may exhibit a range of effects, including antiviral, anticancer, anti-inflammatory, acaricidal, insecticidal, herbicidal, and fungicidal activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTJKTOWBBKGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343950 | |
| Record name | 4-Chloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3435-26-5 | |
| Record name | 4-Chloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 4-chloro-6-phenylpyrimidine?
A1: 4-Chloro-6-phenylpyrimidine crystallizes in the monoclinic system, specifically in the P21/n space group (no. 14). [] The molecule has the following unit cell dimensions: a = 7.582(5) Å, b = 11.059(8) Å, c = 10.734(8) Å, and β = 99.661(8)°. [] The unit cell volume is 887.3(11) Å3, and it contains four molecules (Z = 4). []
Q2: What research has been conducted on 4-chloro-6-phenylpyrimidine besides its structural characterization?
A2: Researchers have explored the use of 4-chloro-6-phenylpyrimidine as a precursor in synthesizing 2-azido-4-chloro-6-phenylpyrimidine. [] This derivative is particularly interesting for studying azide-tetrazole tautomerism, a phenomenon with implications in medicinal chemistry and materials science. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

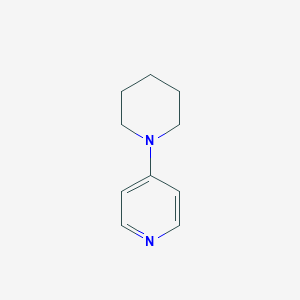
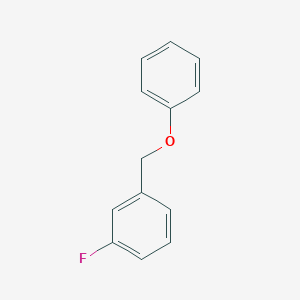
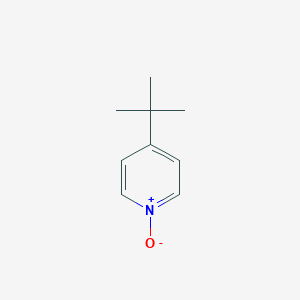


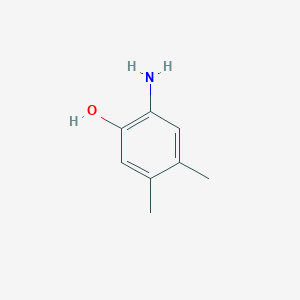
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
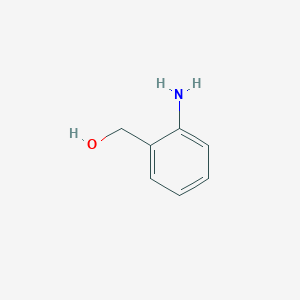
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
